

2-Amino-3,5-dibromobenzonitrile CAS number 68385-95-5

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Compound of Interest

Compound Name: 2-Amino-3,5-dibromobenzonitrile

Cat. No.: B1363398

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An In-Depth Technical Guide to **2-Amino-3,5-dibromobenzonitrile** (CAS: 68385-95-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Amino-3,5-dibromobenzonitrile**, a highly functionalized aromatic compound. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility as a strategic building block in modern organic synthesis and drug discovery.

Introduction: A Profile of a Versatile Synthetic Intermediate

2-Amino-3,5-dibromobenzonitrile is a substituted benzonitrile that serves as a valuable intermediate in the synthesis of more complex molecules.^{[1][2]} Its structure is characterized by a benzene ring functionalized with an amino group, a nitrile group, and two bromine atoms. This unique combination of functional groups imparts a distinct reactivity profile, making it a desirable starting material for constructing a variety of molecular scaffolds, particularly in the pharmaceutical and materials science sectors.^[3] The presence of the nitrile group is significant, as this functional moiety is found in over 30 FDA-approved pharmaceuticals, where it can enhance binding affinity and improve pharmacokinetic profiles.^[4]

The strategic placement of the bromine atoms allows for subsequent cross-coupling reactions, while the amino group can be readily transformed or used to direct further substitutions. This guide will dissect these features to provide a holistic understanding of the compound's chemical personality and synthetic potential.

Physicochemical & Structural Characteristics

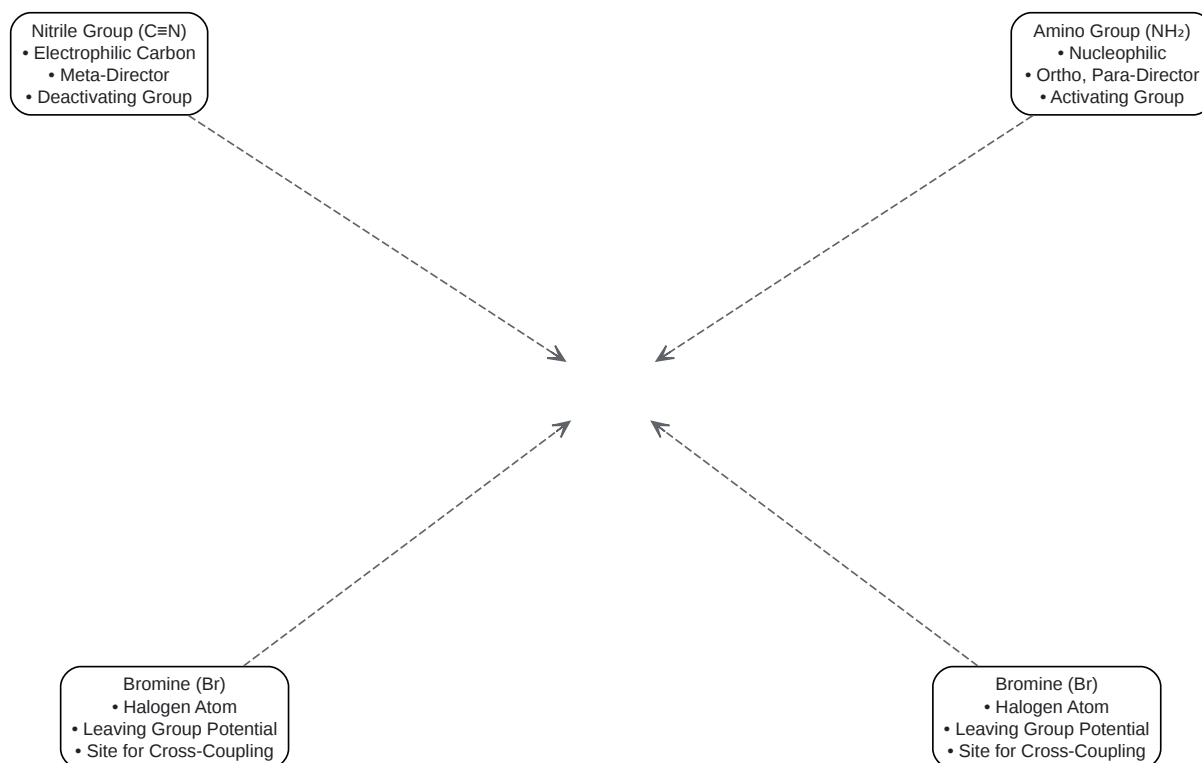
A precise understanding of a compound's physical properties is the foundation of its effective application in experimental work. The key physicochemical data for **2-Amino-3,5-dibromobenzonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	68385-95-5	[2][3][5][6]
Molecular Formula	C ₇ H ₄ Br ₂ N ₂	[1][3]
Molecular Weight	275.93 g/mol	[1][3][5]
Appearance	Solid, White to Light Yellow Powder	[2][5]
Melting Point	152-156 °C	[5][7]
Boiling Point	301.2 °C at 760 mmHg (Predicted)	[1]
Density	2.12 g/cm ³ (Predicted)	[1]
SMILES	<chem>Nc1c(Br)cc(Br)cc1C#N</chem>	[5][7]
InChI Key	WLZCMGXAEXFAQA-UHFFFAOYSA-N	[1][5]

The solid form and relatively high melting point are typical for a substituted aromatic compound of this molecular weight, suggesting a stable crystalline lattice. These properties are critical for handling, storage, and determining appropriate solvent systems for reactions.

Structural Analysis and Reactivity Overview

The reactivity of **2-Amino-3,5-dibromobenzonitrile** is governed by the electronic interplay of its four distinct functional groups. The diagram below illustrates the key reactive centers and their inherent electronic nature.



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